molecular formula C6H11O3- B1262163 5-Hydroxyhexanoate

5-Hydroxyhexanoate

Cat. No.: B1262163
M. Wt: 131.15 g/mol
InChI Key: YDCRNMJQROAWFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxyhexanoate is an (omega-1)-hydroxy fatty acid that is the conjugate base of 5-hydroxyhexanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is an (omega-1)-hydroxy fatty acid anion, a medium-chain fatty acid anion and a hydroxy saturated fatty acid anion. It is a conjugate base of a 5-hydroxyhexanoic acid.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

5-Hydroxyhexanoate has been utilized in biochemical approaches for the synthesis of enantiomerically pure compounds like ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. These syntheses involve the reduction of corresponding ketones using specific strains of microorganisms or the resolution of racemic mixtures through enzymatic processes, achieving high enantiomeric excess and yields (Nanduri et al., 2001).

Nerve Cell Differentiation

In the field of tissue engineering, this compound, as a component of terpolyesters like polyhydroxyalkanoates (PHA), has been found to promote the differentiation of human bone marrow mesenchymal stem cells (hBMSCs) into nerve cells. 3D scaffolds made from materials containing this compound exhibited enhanced differentiation compared to 2D films, with smaller pore sizes in scaffolds further increasing this effect (Wang et al., 2010).

Drug Release Systems

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), which contains 3-hydroxyhexanoate units, has been studied for its potential in drug delivery systems. The copolymer has been used to create microparticles and nanoparticles for the controlled release of drugs, showcasing the ability to sustain the release of drugs like 5-Fluorouracil over an extended period. This property makes it a promising material for pharmaceutical applications, offering the possibility of maintaining therapeutic drug concentrations while potentially reducing side effects (Lu et al., 2010).

Biodegradable Material for Tissue Engineering

PHBHHx, containing 3-hydroxyhexanoate units, has been recognized for its applications in tissue engineering due to its excellent biocompatibility and biodegradability. It has been particularly highlighted for its potential in nerve tissue engineering and has shown to be a suitable scaffold material for bone, cartilage, tendon, nerve, and vessel repair. The material's physical, chemical, and biological properties make it an ideal candidate for a wide range of biomedical applications (Yang et al., 2014).

Properties

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

5-hydroxyhexanoate

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-M

SMILES

CC(CCCC(=O)[O-])O

Canonical SMILES

CC(CCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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